molecular formula C5H7N3 B032025 pyridine-2,4-diamine CAS No. 461-88-1

pyridine-2,4-diamine

Cat. No.: B032025
CAS No.: 461-88-1
M. Wt: 109.13 g/mol
InChI Key: IFFLKGMDBKQMAH-UHFFFAOYSA-N
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Description

2,4-Diaminopyridine is an organic compound with the chemical formula C5H7N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 4 positions on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Pyridine-2,4-diamine, also known as 2,4-Diaminopyridine, is a chemical compound that has been found to have significant interactions with several targets. These targets include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the activities of anti-apoptotic Bcl-xL protein , metalloproteinase MMP2 and topoisomerase II . It also showed weak inhibition towards dihydrofolate reductase (DHFR) .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, it has been found to inhibit the NF-κB pathway , a critical signaling axis that mediates the expression of inflammation-related mediators . It also significantly diminished p38 mitogen-activated protein kinase (MAPK) , the nuclear factor-kappa B (NF-κB) axis , and sterol regulatory element-binding protein-1c (SREBP-1c) , while upregulating the AMP-activated protein kinase (AMPK) pathway .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its chemical structure and the presence of functional groups .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been found to decrease the levels of serum glucose, LDL, TC, ALT, and AST activities in high-fat diet-treated mice . It also inhibited histopathological changes in the heart and liver, decreased inflammatory activity, and increased ejection fraction (EF) and fractional shortening (FS) index of the heart .

Biochemical Analysis

Biochemical Properties

2,4-Diaminopyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target in anti-tuberculosis drug development . The compound’s interactions with these biomolecules often involve hydrogen bonding, which can influence the function and activity of the biomolecules .

Cellular Effects

In cellular contexts, 2,4-Diaminopyridine has been shown to have significant effects. For example, it has been used as a drug to treat a number of rare muscle diseases . It blocks presynaptic potassium channels, prolongs the action potential, and increases presynaptic calcium concentrations . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,4-Diaminopyridine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks presynaptic potassium channels, which subsequently prolongs the action potential and increases presynaptic calcium concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diaminopyridine can change over time. For instance, it has been shown to have antidotal effects when continuously administered in rodent models of lethal botulism . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 2,4-Diaminopyridine can vary with different dosages in animal models. For example, it has been shown to rapidly reverse toxic signs of botulism and has antidotal effects when continuously administered in rodent models of lethal botulism .

Metabolic Pathways

2,4-Diaminopyridine is involved in various metabolic pathways. It is primarily cleared from the plasma via metabolism by N-acetylation . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are still being researched .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diaminopyridine can be synthesized through several methods. One common approach involves the reduction of 2,4-dinitropyridine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2,4-dichloropyridine with ammonia under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, 2,4-diaminopyridine is often produced through the catalytic hydrogenation of 2,4-dinitropyridine. This process typically involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diaminopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaminopyridine is unique due to its specific positioning of amino groups, which imparts distinct chemical and biological properties. Its ability to block potassium channels and enhance neurotransmitter release makes it particularly valuable in medicinal applications .

Properties

IUPAC Name

pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFLKGMDBKQMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196723
Record name 2,4-Diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-88-1
Record name 2,4-Diaminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96832TI6EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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